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Introduction and Significance

Acoziborole is a first-in-class oxaborole 6-carboxamide derivative developed as an oral treatment for
Human African Trypanosomiasis (HAT), also known as sleeping sickness. This neglected tropical disease,
caused by the parasites Trypanosoma brucei gambiense and T.b. rhodesiense, remains a life-threatening
concern in sub-Saharan Africa, with the World Health Organization reporting approximately 565 new cases
of the gambiense form in 2020 [1]. The disease progresses through two clinical stages: an early
hemolymphatic stage (Stage 1) where parasites reside in the blood and lymphatic system, and a late
meningoencephalitic stage (Stage 2) characterized by parasitic invasion of the central nervous system
(CNS), leading to severe neurological manifestations and eventual death if untreated [2]. The critical
therapeutic challenge for Stage 2 HAT has been the blood-brain barrier (BBB), which prevents many

systemically administered drugs from reaching therapeutic concentrations in the CNS.

The assessment of cerebrospinal fluid (CSF) penetration represents a crucial evaluation in the
development of CNS-targeting therapeutics, as CSF drug concentrations serve as a well-established
surrogate for CNS exposure [3]. For acoziborole to be effective against Stage 2 HAT, it must achieve
therapeutic concentrations in the CSF to eradicate parasites that have crossed the BBB. The Drugs for

Neglected Diseases Initiative (DNDi) has spearheaded acoziborole's development with the goal of creating
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a single-dose oral treatment that could significantly simplify treatment protocols and strengthen disease
elimination efforts [4]. Understanding the extent and consistency of acoziborole's CSF penetration has
therefore been fundamental to establishing its desing regimen and therapeutic potential for both stages of

gambiense HAT.

Acoziborole CSF Penetration Assessment

Overview of Pharmacokinetic and CSF Penetration Studies

The evaluation of acoeziborole's CSF penetration has been methodically investigated throughout its clinical
development program. Phase I studies in healthy volunteers of sub-Saharan African origin demonstrated
that acoziborole appears rapidly in plasma (within 1 hour post-dose), reaches peak concentrations (tmax)
between 24 and 72 hours, and remains stable for up to 96 hours before initiating a slow decrease with an
exceptionally long half-life of 267-411 hours [1]. Most importantly, these studies confirmed that
acoziborole achieves measurable concentrations in the CSF, with unbound concentrations of 0.3-4.6%
found in cerebrospinal fluid, comparable to ranges observed in preclinical mouse models (0.3-3.9%) [2].

This CSF penetration is critical for efficacy against Stage 2 HAT, where the parasite invades the CNS.

Further investigation in a mass balance study using radiolabeled [14C]-acoziboroele administered to healthy
male participants demonstrated that the drug is well-absorbed, undergoes limited metabolism, and has
minimal urinary elimination with predominant biliary-fecal excretion [2]. The concentration-time
profiles of total radioactivity and aceziborele in plasma were similar, with aceziborele accounting for
95.1% of the total radioactivity in plasma. In this study, an oxidized form of acoziborole represented 2.3%
of the total radioactivity, while the metabolite SCYX-3109 was not detected in plasma [2]. The pivotal
Phase II/III trial conducted in the Democratic Republic of the Congo and Guinea evaluated a single 960 mg
oral dose of acoziborole in 208 patients with confirmed gambiense HAT infection, demonstrating a
favorable safety profile and treatment success rate of 95.2% in late-stage patients at 18 months post-

treatment [2], thereby clinically validating the CSF penetration observed in earlier studies.

CSF Collection and Handling Protocols
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The assessment of drug concentrations in cerebrospinal fluid requires strict adherence to proper collection
and handling procedures to maintain sample integrity. CSF specimens must be transported to the laboratory
promptly and examined without delay due to the rapid disintegration of cells and the reduction of glucose
levels caused by glycolysis [5]. Ideally, CSF should be analyzed within one hour of collection, with cell
counts performed within 30-60 minutes [5]. The use of glass tubes for collection is discouraged as cells
adhere to glass, leading to artificially reduced cell counts. Additionally, specimens intended for bacterial
culture should not be refrigerated since fastidious organisms such as Haemophilus influenzae and

Neisseria meningitidis may not survive in cold temperatures [5].

For clinical trials assessing CSF penetration of therapeutics, samples are typically collected via lumbar
puncture performed between the L3-L4 or L4-L5 lumbar vertebrae to avoid damaging the spinal cord [5]. In
specialized studies involving pediatric brain tumor patients, CSF samples have been successfully collected
using Ommaya reservoirs (<0.5 mL), immediately snap-frozen, and stored at -80°C prior to analysis [3],
demonstrating the feasibility of this approach for drug concentration monitoring. When collecting CSF for
analysis, it is recommended to allocate the first collection tube for chemical examinations (glucose,
protein, and other serological tests), as this provides the cleanest sample without potential contamination

from the procedure itself [5].

Table 1: CSF Collection Protocol Specifications

Parameter Specification Notes

Collection 3-5 mL total (adults) Typically divided into 3-4

Volume tubes [5]

Time to Analysis  Within 1 hour Cell counts within 30-60
minutes [5]

Storage -80°C For drug concentration

Temperature analysis [3]

Collection Tubes  Sterile plain tubes Avoid glass tubes [5]

Tube Allocation Tube 1: Chemistry; Tube 2: Microbiology; Tube 3: [5]

Hematology; Tube 4: Cytology
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Quantitative Assessment of CSF Penetration

The evaluation of aceziborole penetration into the CSF has yielded critical quantitative data supporting its
efficacy against Stage 2 HAT. In a Phase I study involving healthy volunteers of sub-Saharan origin,
acoziborole concentrations in the CSF were measured relative to plasma concentrations, revealing that
unbound concentrations of 0.3-4.6% were found in cerebrospinal fluid [2]. This range aligned closely with
observations in mouse preclinical studies (0.3-3.9%) [2]. In non-human primate models, concentrations of
acoziborole in the CSF were approximately 5% of the plasma concentration at each time point [2],

demonstrating consistent blood-CSF barrier penetration across species.

The mass balance study provided additional insights into the distribution characteristics of acoziborole,
showing equivalent distribution of total radioactivity between blood cells and plasma [2]. In plasma,
acoziborole accounted for the vast majority (95.1%) of the total radioactivity, with an oxidized form of
acoziborole representing 2.3% [2]. The low metabolic conversion of the parent compound contributes to its
sustained exposure in both plasma and CSF. The extended half-life of acoziborele (ranging from 267-411
hours in humans) [1] translates to prolonged exposure in the CSF after a single oral dose, which is
particularly advantageous for ensuring continuous parasiticidal activity against CNS-dwelling trypanosomes

throughout the treatment period.

Table 2: Acoziborole Pharmacokinetic Parameters and CSF Penetration

Parameter

Value

Study Details

Plasma Tmax

Plasma Half-life

CSF:Plasma Ratio

CSF:Plasma Ratio
(NHP)

Protein Binding

24-72 hours

267-411 hours

0.3-4.6% (unbound)

~5%

Extensive (based on low unbound
fraction)

Phase | SAD study [1]

Phase | study in healthy
volunteers [1]

Phase | study [2]

Preclinical NHP study [2]

Implied from CSF penetration data

[2]
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Parameter Value Study Details

Therapeutic Dose 960 mg single oral dose Phase II/Ill trial [1]

Experimental Protocols

LC-MS/MS Analysis of Acoziborole in CSF

The quantification of aceziberole concentrations in cerebrospinal fluid requires highly sensitive and specific
analytical methods due to the low analyte concentrations expected in this compartment. High
Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)
represents the gold standard technique for such analyses, providing the necessary sensitivity, specificity, and
reproducibility for accurate drug quantification [3]. The method involves protein precipitation of CSF
samples followed by chromatographic separation and detection using multiple reaction monitoring (MRM)

for enhanced specificity.

For sample preparation, a protein precipitation protocol is recommended: combine 50 pL of CSF with 150
puL of ice-cold acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled
acoziborole) [3]. Vortex the mixture vigorously for 60 seconds, then centrifuge at 14,000 x g for 10 minutes
at 4°C. Transfer the supernatant to autosampler vials for analysis. The chromatographic separation should
be performed using a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 ym) maintained at 40°C, with a
mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Employ a
gradient elution from 5% B to 95% B over 3-5 minutes at a flow rate of 0.4 mL/min. Mass spectrometric
detection should be performed in positive electrospray ionization mode with MRM transitions optimized for

acoziborole and its internal standard [3].

The analytical method must be properly validated according to regulatory guidelines for selectivity,
sensitivity, linearity, accuracy, precision, and stability. The lower limit of quantification (LLOQ) should be
established at a concentration appropriate for detecting expected CSF levels, typically in the low nM range.
For quality control, include calibration standards and quality control samples at low, medium, and high

concentrations in each analytical run [3]. Given the potential for carry-over due to the extended half-life of
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acoziborole, include blank injections after high-concentration samples and implement adequate needle

wash procedures.

Protocol for CSF Collection in Clinical Trials

The collection of cerebrospinal fluid for pharmacokinetic assessment in clinical trials requires strict
adherence to standardized procedures to ensure sample quality and integrity. For assessment of acoziborole
concentrations, CSF collection should be timed to capture the pharmacokinetic profile, with samples
typically collected at pre-dose, 24, 48, 72, and 96 hours post-dose, and at additional timepoints as needed
based on the compound's prolonged half-life [1]. The lumbar puncture should be performed by trained
personnel using aseptic technique with the patient in the lateral recumbent position (lying on their side
with back perfectly vertical, knees drawn up toward the chest, and head flexed downward) to widen the

space between lumbar vertebrae [5].

The recommended procedure is as follows: after disinfecting the site (L3-L4 or L4-L5 interspace) with
chlorhexidine or povidone-iodine solution and applying sterile drapes, administer a local anesthetic. Insert a
22-gauge spinal needle carefully until a sudden decrease in resistance is felt, indicating entry into the
subarachnoid space [5]. Slowly withdraw the stylet and collect CSF into sterile plain tubes. For drug
concentration analysis, allocate samples to pre-chilled collection tubes and immediately place on wet ice.
Record the exact collection time for each sample relative to dosing. Centrifuge the samples at 2000 x g for
10 minutes at 4°C to remove cells and debris, then aliquot the supernatant into cryovials and immediately
snap-freeze in a dry-ice/ethanol bath before storage at -80°C [3]. Throughout the process, maintain the cold

chain to prevent analyte degradation.

Table 3: Troubleshooting Guide for CSF Penetration Studies

Issue Potential Cause Solution

Acoziborole concentrations Improper storage or Ensure immediate freezing at -80°C;
below LLOQ sample handling avoid freeze-thaw cycles

High variability in CSF Blood contamination Discard blood-tinged samples; use first
concentrations during LP collection tube for analysis
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Issue Potential Cause Solution

Discrepancy between plasma Improper timing of sample Coordinate plasma and CSF sampling

and CSF levels collection times; consider CSF flow rates

Matrix effects in LC-MS/MS CSF components Optimize sample cleanup; use stable
interfering with analysis isotope internal standard

Degradation of analyte Extended processing time Process samples immediately; add

stabilizers if validated

Visualization of Experimental Workflows

To facilitate understanding of the experimental approaches for assessing acoziborele CSF penetration, the
following workflows were created using Graphviz DOT language with specified color palette and formatting

rules.

CSF Penetration Assessment Workflow
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Diagram 1: CSF Penetration Assessment Workflow. This diagram illustrates the sequential steps from patient

dosing through sample analysis for evaluating acoziborole concentrations in cerebrospinal fluid.
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Diagram 2: Blood-Brain Barrier Penetration Mechanism. This diagram illustrates the pathway of
acoziborole from systemic circulation across the blood-brain barrier into the cerebrospinal fluid and brain

parenchyma.

Conclusion and Research Implications

The comprehensive assessment of acoziborole penetration into cerebrospinal fluid has been instrumental
in establishing its potential as a single-dose oral treatment for both stages of Human African
Trypanosomiasis, particularly for the lethal meningoencephalitic stage of the disease. The accumulated data
from Phase I studies demonstrate that acoziborole achieves measurable concentrations in the CSF, with
unbound fractions ranging from 0.3-4.6% of plasma concentrations [2]. This penetration, coupled with the
drug's exceptionally long half-life (267-411 hours) [1], provides sustained exposure to the central nervous

system, which is critical for eradicating trypanosomes that have crossed the blood-brain barrier.

The successful Phase II/III trial results, showing a 95.2% treatment success rate in late-stage HAT patients
at 18 months post-treatment with a single 960 mg oral dose [2], clinically validate the CSF penetration
assessment methodologies described in these application notes. The experimental protocols for CSF
collection, handling, and LC-MS/MS analysis provide a framework for future evaluations of CNS-targeting
therapeutics for neglected tropical diseases. As elimination efforts for gambiense HAT continue, the
confirmation of aceziborole's CSF penetration strengthens the prospect of this single-dose regimen
becoming a cornerstone of elimination strategies by simplifying treatment logistics and improving

accessibility in remote, resource-limited settings where the disease is typically endemic [4].
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assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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